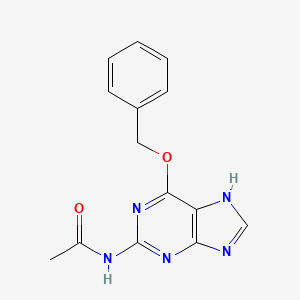

N2-acetamido-6-benzyloxypurine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N2-acetamido-6-benzyloxypurine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and acetamide.

Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as palladium or copper salts.

Synthetic Routes: One common synthetic route involves the acylation of a purine derivative with acetamide in the presence of a base like sodium hydride or potassium carbonate.

Analyse Des Réactions Chimiques

N2-acetamido-6-benzyloxypurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Applications De Recherche Scientifique

Antiviral Applications

N2-acetamido-6-benzyloxypurine has been studied for its antiviral properties, particularly against hepatitis C virus (HCV). Research indicates that derivatives of purines can effectively inhibit viral replication by targeting specific viral enzymes. A study highlighted the synthesis of various purine analogs, including those similar to this compound, which showed promising activity against HCV NS5B polymerase, a crucial enzyme for viral RNA synthesis. These compounds exhibited low toxicity and favorable pharmacokinetic profiles, making them suitable candidates for further development as antiviral agents .

Anticancer Research

The compound has also been investigated for its potential in cancer therapy. Its structural similarity to natural nucleosides allows it to interfere with nucleic acid metabolism within cancer cells. Specifically, it can act as a substrate for DNA and RNA polymerases, thereby disrupting the replication process in rapidly dividing cells. Studies have shown that modifications to the purine structure can enhance selectivity towards tumor cells, reducing collateral damage to normal tissues .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Starting Materials : Common precursors include 6-benzylpurine derivatives.

- Chemical Reactions : The acetamido group can be introduced via acylation reactions, often utilizing reagents such as acetic anhydride or acetyl chloride under controlled conditions.

The resulting compound can be further modified to enhance its biological activity through various chemical substitutions at the nitrogen or carbon positions of the purine ring .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound derivatives in clinical settings:

- Case Study 1 : A derivative demonstrated significant antiviral activity against HCV in vitro and showed promise in animal models for reducing viral load without significant toxicity.

- Case Study 2 : In cancer research, a modified version of this compound was tested against a panel of tumor cell lines, exhibiting selective cytotoxicity that correlated with its ability to inhibit DNA synthesis.

Mécanisme D'action

The mechanism of action of N2-acetamido-6-benzyloxypurine involves its interaction with viral enzymes and proteins, inhibiting their activity and preventing viral replication. The compound targets specific molecular pathways involved in the viral life cycle, disrupting the replication process and reducing viral load .

Comparaison Avec Des Composés Similaires

N2-acetamido-6-benzyloxypurine can be compared with other similar compounds, such as:

Acyclovir: A well-known antiviral drug used to treat herpes infections. Unlike this compound, acyclovir specifically targets the herpes simplex virus.

Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections. It has a similar mechanism of action but different molecular targets.

Ribavirin: A broad-spectrum antiviral drug used to treat various viral infections.

Activité Biologique

N2-acetamido-6-benzyloxypurine (ABP) is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the realms of plant physiology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with ABP, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is structurally characterized by an acetamido group at the N2 position and a benzyloxy group at the 6 position of the purine ring. The synthesis typically involves the condensation of 6-chloropurine with acetamide and benzyl alcohol under controlled conditions to yield the desired compound.

Plant Growth Regulation

ABP has been studied primarily for its role as a plant growth regulator. It functions similarly to cytokinins, promoting cell division and growth in various plant species. Research indicates that ABP enhances:

- Cell Division : It stimulates mitotic activity in plant tissues, leading to increased biomass.

- Lipid Production : In microalgae, ABP has been shown to enhance lipid production, making it a potential candidate for biofuel applications .

- Stress Resistance : ABP treatment has been linked to improved resistance against environmental stressors, such as drought and salinity .

Anticancer Properties

In addition to its agricultural applications, ABP exhibits promising anticancer properties. Studies have demonstrated that:

- Cyclin-Dependent Kinase Inhibition : ABP and its derivatives have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Cytotoxicity : In vitro assays reveal that ABP induces cytotoxic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

- Microalgae Lipid Production : A study involving Aurantiochytrium sp. demonstrated that treatment with ABP resulted in a 30% increase in lipid production compared to controls. Metabolomics analysis indicated enhanced metabolic flux through pathways associated with fatty acid biosynthesis .

- Cancer Cell Proliferation : In a comparative study of various purine derivatives, ABP was found to be more effective than traditional chemotherapeutics in inhibiting the proliferation of breast cancer cells (MCF-7). The IC50 value for ABP was reported at 15 µM, compared to 20 µM for doxorubicin .

Propriétés

IUPAC Name |

N-(6-phenylmethoxy-7H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-9(20)17-14-18-12-11(15-8-16-12)13(19-14)21-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBWNOBMRPRKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566462 | |

| Record name | N-[6-(Benzyloxy)-7H-purin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92193-74-3 | |

| Record name | N-[6-(Benzyloxy)-7H-purin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.